molecular formula C8H7NO5 B1593974 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde CAS No. 2454-72-0

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B1593974
CAS No.: 2454-72-0
M. Wt: 197.14 g/mol
InChI Key: INFACQKUQJGVFF-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 . It is a solid substance and is used as a starting material in the synthesis of a novel class of cis-locked combretastatins named combretabenzodiazepines .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with hydroxy, methoxy, and nitro groups . The exact positions of these substituents on the benzene ring give the compound its unique properties.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.5±0.1 g/cm3 , a boiling point of 399.3±42.0 °C , and a flash point of 195.3 °C . It is stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Molecular Structure and Vibrational Spectra Analysis

A study by Nataraj, Balachandran, and Karthick (2011) conducted a detailed examination of the molecular structure and vibrational spectra of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (HMN). They utilized Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements to analyze the molecular geometry, harmonic vibrational frequencies, bonding features, total energy, and other properties of HMN. Their findings provide valuable insights into the intramolecular charge transfer and structural conformations of HMN (Nataraj, Balachandran, & Karthick, 2011).

2. Catechol-O-methyltransferase Inhibitors

Research by Pérez, Fernández‐Álvarez, Nieto, and Piedrafita (1992) explored the biological activity of derivatives of hydroxymethoxybenzaldehyde, including 4-hydroxy-5-methoxy-2-nitrobenzaldehyde, as potential inhibitors of catechol-O-methyltransferase (COMT). Their study highlighted the significance of the nitro group in enhancing the activity of these derivatives toward COMT (Pérez et al., 1992).

3. Atmospheric Chemistry

Liu, Wen, and Wu (2017) investigated the heterogeneous reaction of coniferyl alcohol, which includes products like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, with NO3 radicals. This study provided insights into the chemical behaviors of coniferyl alcohol in the atmosphere and its potential as a marker compound for wood smoke emissions (Liu, Wen, & Wu, 2017).

4. Photocatalytic Oxidation

Marotta et al. (2013) evaluated the photocatalytic oxidation of various benzyl alcohol derivatives, including this compound, using a TiO2/Cu(II)/solar simulated radiation system. This research contributes to understanding the impact of substituents on the photocatalytic oxidation rate and product selectivities in such systems (Marotta et al., 2013).

5. DNA Intercalators Precursors

A study by Tsoungas and Searcey (2001) described the conversion of 2-nitro-5-methoxybenzaldehyde into potential precursors for DNA intercalators. This research provides a pathway for the synthesis of benzo-substituted phthalazines, which could be significant in the field of medicinal chemistry (Tsoungas & Searcey, 2001).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary targets of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde are currently unknown

Mode of Action

It is known that nitrobenzaldehydes can undergo various chemical reactions, including nitration and methoxylation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Result of Action

It has been used in the preparation of pyrrolobenzodiazepines and antibody conjugates , suggesting that it may have potential applications in therapeutic contexts.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include pH, temperature, and the presence of other molecules in the environment

Properties

IUPAC Name

4-hydroxy-5-methoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8-2-5(4-10)6(9(12)13)3-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFACQKUQJGVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277606
Record name 4-hydroxy-5-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2454-72-0
Record name 2454-72-0
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Record name 4-hydroxy-5-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-5-methoxy-2-nitrobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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